molecular formula C23H16ClFN2O2 B2853890 (E)-3-(4-chloro-2-methylanilino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one CAS No. 383147-96-4

(E)-3-(4-chloro-2-methylanilino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one

Cat. No.: B2853890
CAS No.: 383147-96-4
M. Wt: 406.84
InChI Key: FNRHLMVBSSHXIW-MDZDMXLPSA-N
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Description

(E)-3-(4-chloro-2-methylanilino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one (CAS 383147-96-4) is a complex organic molecule with a molecular formula of C23H16ClFN2O2 and a molecular weight of 406.84 g/mol. This compound features a conjugated structure that combines substituted aniline, benzisoxazole, and propenone motifs, creating a unique electronic profile characterized by its (E) or trans configuration across the propenone double bond. This configuration favors molecular planarity, facilitating potential π-π interactions with aromatic biological targets. The presence of both chlorine and fluorine substituents allows for modulation of lipophilicity and reactivity, while the benzisoxazole group provides significant structural rigidity. These combined characteristics make this chalcone derivative a promising scaffold for structure-activity relationship (SAR) studies in medicinal chemistry and drug discovery research, particularly in the development of novel bioactive compounds. The topological polar surface area of approximately 55.1 Ų and computed XLogP3 value of 6.5 suggest specific physicochemical properties relevant to drug-likeness assessments. Researchers can utilize this compound as a key intermediate in pharmaceutical synthesis or as a ligand in catalysis, leveraging its unique structural features to explore new chemical spaces. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(E)-3-(4-chloro-2-methylanilino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O2/c1-14-11-17(24)6-8-20(14)26-10-9-22(28)15-5-7-21-19(13-15)23(29-27-21)16-3-2-4-18(25)12-16/h2-13,26H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRHLMVBSSHXIW-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC=CC(=O)C2=CC3=C(ON=C3C=C2)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)N/C=C/C(=O)C2=CC3=C(ON=C3C=C2)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(4-chloro-2-methylanilino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one, with CAS number 383147-96-4, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article provides an overview of its molecular characteristics, synthesis, and biological evaluations, including case studies and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C23H16ClFN2O2
  • Molecular Weight : 406.84 g/mol
  • Structure : The compound features a propenone backbone substituted with a chloroaniline and a benzisoxazole moiety.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, where the key steps include:

  • Formation of the benzisoxazole core.
  • Introduction of the 4-chloro-2-methylaniline group.
  • Final coupling to form the propenone structure.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)0.75Induces apoptosis and cell cycle arrest
A549 (Lung)0.85Inhibits tubulin polymerization
HT29 (Colon)0.65Disrupts microtubule dynamics

The IC50 values indicate that the compound is effective at low concentrations, suggesting a potent anticancer activity.

The mechanism underlying the biological activity of this compound involves:

  • Microtubule Disruption : Similar to other known anticancer agents, it binds to the colchicine site on β-tubulin, leading to cell cycle arrest predominantly in the G2/M phase.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, which is evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins.

Case Studies

Several studies have evaluated the in vivo efficacy of this compound using animal models:

  • Chick Chorioallantoic Membrane (CAM) Assay :
    • This assay demonstrated that the compound significantly inhibited angiogenesis and tumor growth when applied topically to developing chick embryos.
    • Dosages as low as 100 µg showed measurable effects on tumor size reduction.
  • Xenograft Models :
    • In xenograft models using MCF7 and A549 cells implanted in mice, treatment with this compound resulted in a substantial decrease in tumor volume compared to control groups.
    • Histological analysis revealed increased necrosis within treated tumors, indicating effective tumor cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties can be contextualized by comparing it to related propenone derivatives (Table 1).

Table 1: Structural and Molecular Comparisons
Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Features
Target Compound Benzisoxazole 3-(3-Fluorophenyl), 5-(4-chloro-2-methylanilino) C₂₃H₁₇ClFN₂O₂ 407.85 Enhanced π-conjugation; halogenated substituents for stability
(E)-3-(4-Methoxyanilino)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one Thiazole 4-Methoxyanilino, 4-methylphenyl C₂₀H₁₈N₂O₂S 350.43 Methoxy group increases electron density; thiazole core for rigidity
(E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile Thiazole 2-Fluoro-5-nitroanilino, phenyl C₁₈H₁₂FN₅OS 365.38 Nitro group introduces strong electron-withdrawing effects; nitrile for polar interactions
(E)-3-(4-(Dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one Furan 4-(Dimethylamino)phenyl C₁₅H₁₅NO₂ 241.29 Dimethylamino group enhances solubility; furan for H-bonding

Q & A

Q. How does the E-configuration of the propenone moiety influence biological activity compared to the Z-isomer?

  • Methodology :
  • Synthesize both isomers via photoirradiation (UV light, 365 nm) and separate via preparative HPLC.
  • Compare activities in enzyme inhibition assays (e.g., COX-2 or CDK2).
  • Key Insight : E-isomers typically show higher activity due to optimal spatial alignment of pharmacophores .

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